molecular formula C5H8O2 B1310634 (S)-4-Methyldihydrofuran-2(3H)-one CAS No. 64190-48-3

(S)-4-Methyldihydrofuran-2(3H)-one

Cat. No. B1310634
CAS RN: 64190-48-3
M. Wt: 100.12 g/mol
InChI Key: ALZLTHLQMAFAPA-BYPYZUCNSA-N
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Patent
US04091041

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]1[CH2:7][CH:6]([CH3:8])[CH2:5][O:4]1.C(O)C(=C)C.[H][H]>[Cr]([O-])([O-])=O.[Cu+2].O>[CH3:8][CH:6]([CH2:7][CH2:3][OH:2])[CH2:5][OH:4].[CH3:8][CH:6]1[CH2:5][O:4][C:3](=[O:2])[CH2:7]1 |f:3.4|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
COC1OCC(C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
5 g
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
CC1CC(=O)OC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04091041

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]1[CH2:7][CH:6]([CH3:8])[CH2:5][O:4]1.C(O)C(=C)C.[H][H]>[Cr]([O-])([O-])=O.[Cu+2].O>[CH3:8][CH:6]([CH2:7][CH2:3][OH:2])[CH2:5][OH:4].[CH3:8][CH:6]1[CH2:5][O:4][C:3](=[O:2])[CH2:7]1 |f:3.4|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
COC1OCC(C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
5 g
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
CC1CC(=O)OC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04091041

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]1[CH2:7][CH:6]([CH3:8])[CH2:5][O:4]1.C(O)C(=C)C.[H][H]>[Cr]([O-])([O-])=O.[Cu+2].O>[CH3:8][CH:6]([CH2:7][CH2:3][OH:2])[CH2:5][OH:4].[CH3:8][CH:6]1[CH2:5][O:4][C:3](=[O:2])[CH2:7]1 |f:3.4|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
COC1OCC(C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
5 g
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
CC1CC(=O)OC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04091041

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]1[CH2:7][CH:6]([CH3:8])[CH2:5][O:4]1.C(O)C(=C)C.[H][H]>[Cr]([O-])([O-])=O.[Cu+2].O>[CH3:8][CH:6]([CH2:7][CH2:3][OH:2])[CH2:5][OH:4].[CH3:8][CH:6]1[CH2:5][O:4][C:3](=[O:2])[CH2:7]1 |f:3.4|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
COC1OCC(C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
5 g
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
CC1CC(=O)OC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04091041

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]1[CH2:7][CH:6]([CH3:8])[CH2:5][O:4]1.C(O)C(=C)C.[H][H]>[Cr]([O-])([O-])=O.[Cu+2].O>[CH3:8][CH:6]([CH2:7][CH2:3][OH:2])[CH2:5][OH:4].[CH3:8][CH:6]1[CH2:5][O:4][C:3](=[O:2])[CH2:7]1 |f:3.4|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
COC1OCC(C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
5 g
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
CC1CC(=O)OC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.